8,9-Dichloro-1,2,3,4,4a,6-hexahydropyrazino[1,2-a]quinoxalin-5-one
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Overview
Description
WAY-161503 is a chemical compound known for its role as a full agonist of the 5-hydroxytryptamine 2C receptor. It has a molecular formula of C11H11Cl2N3O and a molar mass of 272.13 grams per mole .
Preparation Methods
The synthesis of WAY-161503 involves several steps, starting with the preparation of the core structure, which is a pyrazinoquinoxaline derivative. The synthetic route typically includes the following steps:
Formation of the core structure: The core structure is synthesized through a series of reactions involving the condensation of appropriate starting materials.
Chlorination: The introduction of chlorine atoms into the core structure is achieved through chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Cyclization: The final step involves the cyclization of the intermediate compounds to form the desired pyrazinoquinoxaline structure.
Chemical Reactions Analysis
WAY-161503 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions, such as halogenation, can be used to introduce different substituents into the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
WAY-161503 has been extensively studied for its scientific research applications, particularly in the fields of neuroscience and pharmacology. Some of its notable applications include:
Pharmacology: The compound is used to investigate the effects of 5-hydroxytryptamine 2C receptor agonists on behavior and physiology.
Drug Development: WAY-161503 serves as a lead compound for the development of new drugs targeting serotonin receptors.
Mechanism of Action
WAY-161503 exerts its effects by binding to and activating 5-hydroxytryptamine 2C receptors. This activation leads to the stimulation of intracellular signaling pathways, including calcium mobilization . The compound has a high affinity for 5-hydroxytryptamine 2C receptors, with a dissociation constant (Ki) of 3.3 nanomolar . It is less potent at 5-hydroxytryptamine 2A and 5-hydroxytryptamine 2B receptors, with Ki values of 18 nanomolar and 60 nanomolar, respectively .
Comparison with Similar Compounds
WAY-161503 is unique in its high selectivity and potency for 5-hydroxytryptamine 2C receptors compared to other similar compounds. Some similar compounds include:
Lorcaserin: Another 5-hydroxytryptamine 2C receptor agonist used for weight management.
Ro 60-0175: A selective 5-hydroxytryptamine 2C receptor agonist with similar applications in neuroscience research.
WAY-161503 stands out due to its higher potency and selectivity, making it a valuable tool in scientific research and drug development .
Properties
Molecular Formula |
C11H11Cl2N3O |
---|---|
Molecular Weight |
272.13 g/mol |
IUPAC Name |
8,9-dichloro-1,2,3,4,4a,6-hexahydropyrazino[1,2-a]quinoxalin-5-one |
InChI |
InChI=1S/C11H11Cl2N3O/c12-6-3-8-9(4-7(6)13)16-2-1-14-5-10(16)11(17)15-8/h3-4,10,14H,1-2,5H2,(H,15,17) |
InChI Key |
PHGWDAICBXUJDU-UHFFFAOYSA-N |
SMILES |
C1CN2C(CN1)C(=O)NC3=CC(=C(C=C32)Cl)Cl |
Canonical SMILES |
C1CN2C(CN1)C(=O)NC3=CC(=C(C=C32)Cl)Cl |
Synonyms |
8,9-dichloro-2,3,4,4a-tetrahydro-1H-pyrazino(1,2-a)quinoxalin-5(6H)-one WAY 161503 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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